Dodecane-2-thiol

Physical chemistry Procurement specification Isomer identification

Dodecane-2-thiol (also known as 2-dodecanethiol, CAS 14402-50-7) is a secondary alkanethiol with the molecular formula C₁₂H₂₆S and a molecular weight of 202.40 g·mol⁻¹, in which the sulfhydryl (–SH) group is attached to the second carbon of a linear twelve-carbon alkyl chain. Unlike its primary isomer 1-dodecanethiol (CAS 112-55-0), the thiol group in dodecane-2-thiol resides at an internal position, conferring a distinct steric and electronic environment that differentiates its reactivity, physical properties, and shelf stability.

Molecular Formula C12H26S
Molecular Weight 202.4 g/mol
CAS No. 14402-50-7
Cat. No. B083451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecane-2-thiol
CAS14402-50-7
Molecular FormulaC12H26S
Molecular Weight202.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)S
InChIInChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
InChIKeyUROXMPKAGAWKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecane-2-thiol (CAS 14402-50-7): Procurement-Grade Overview for a Secondary C12 Alkanethiol


Dodecane-2-thiol (also known as 2-dodecanethiol, CAS 14402-50-7) is a secondary alkanethiol with the molecular formula C₁₂H₂₆S and a molecular weight of 202.40 g·mol⁻¹, in which the sulfhydryl (–SH) group is attached to the second carbon of a linear twelve-carbon alkyl chain [1]. Unlike its primary isomer 1-dodecanethiol (CAS 112-55-0), the thiol group in dodecane-2-thiol resides at an internal position, conferring a distinct steric and electronic environment that differentiates its reactivity, physical properties, and shelf stability [2]. The compound is commercially available from specialty chemical suppliers at purities typically ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Dodecane-2-thiol Cannot Be Replaced by 1-Dodecanethiol or tert-Dodecanethiol Without Experimental Revalidation


The three dodecanethiol isomers—primary (1-dodecanethiol, CAS 112-55-0), secondary (dodecane-2-thiol, CAS 14402-50-7), and tertiary (tert-dodecanethiol, CAS 25103-58-6)—differ fundamentally in thiol substitution class (1°, 2°, and 3°, respectively). This substitution governs the pKₐ of the thiol proton, the steric accessibility of the sulfur nucleophile, and the thermodynamics of thiyl radical formation, all of which translate into quantitatively divergent behaviors in polymerization kinetics, formulation shelf-life, and material properties [1]. Substituting one isomer for another without re-optimizing reaction conditions can alter polymerization rates by up to 10-fold or change network relaxation dynamics by over an order of magnitude [2]. Procurement decisions for any dodecanethiol must therefore specify the exact isomer to ensure reproducible experimental outcomes.

Dodecane-2-thiol Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons Against Primary and Tertiary Isomers


Physical Property Differentiation: Melting Point, Density, and Boiling Point of Dodecane-2-thiol vs. 1-Dodecanethiol and tert-Dodecanethiol

Dodecane-2-thiol exhibits distinct physical properties relative to its primary and tertiary isomers, providing a straightforward basis for identity verification and procurement specification. The secondary isomer displays a melting point of −17 °C, compared to −7 °C for 1-dodecanethiol (primary) and −7.5 °C for tert-dodecanethiol [1][2]. Its density at 20 °C is approximately 0.839 g/cm³ (calculated) versus 0.845 g/mL for the primary isomer and 0.86 g/mL for the tertiary isomer [1][2]. The boiling point at atmospheric pressure is approximately 270.3 °C (estimated) for dodecane-2-thiol, compared to 266–283 °C for 1-dodecanethiol and 227–248 °C for tert-dodecanethiol [1][2].

Physical chemistry Procurement specification Isomer identification

Thiol-Michael Propagation-Limited Reaction Rate: Secondary Thiol Up to 60% Faster Than Primary Thiol

In thiol-Michael reactions where the propagation step is rate-limiting (as with mercaptopropionate-based systems), the secondary thiolate anion exhibits enhanced nucleophilicity relative to its primary counterpart, resulting in substantially faster reaction rates. Model studies using FTIR spectroscopy demonstrated that secondary thiols can be up to 60% faster than primary thiols in these propagation-limited thiol-Michael systems [1]. This acceleration is attributed to the increased electron density on the sulfur atom imparted by the adjacent alkyl substituent, which enhances the reactivity of the thiolate anion [1]. By contrast, in chain-transfer-limited systems (characteristic of simple alkyl thiols), primary thiols are up to 55% faster owing to their lower pKₐ [2]. This mechanistic dependence means dodecane-2-thiol may be the superior choice specifically for mercaptopropionate-type thiol-Michael formulations.

Thiol-Michael addition Polymer chemistry Reaction kinetics

Polymerization Rate Modulation by Thiol Substitution Class: Up to 10-Fold Decrease from Primary to Tertiary

In radical thiol-ene reactions, the thiol substitution class exerts a profound effect on polymerization rate. FT-IR kinetic monitoring demonstrated that the polymerization rate decreased by as much as 10-fold when thiol substitution was changed from primary to tertiary, with secondary thiols occupying an intermediate kinetic position [1]. While total conversions ranged from 70% to 100% across all substitution types, the rate differences provide a tunable kinetic window: secondary thiols such as dodecane-2-thiol offer a middle-ground polymerization rate that is faster than tertiary but slower than primary systems under comparable initiation conditions [1]. This intermediate kinetic profile can be advantageous when balanced reactivity and pot-life extension are simultaneously required.

Thiol-ene polymerization Radical polymerization Kinetics

Formulation Shelf Stability: Secondary Thiol Resins Remain Stable Up to 100 Times Longer Than Primary Thiol Formulations

A critical differentiator for industrial adoption is formulation shelf stability. Rheometric monitoring of time-dependent viscosity changes in thiol-ene resin formulations revealed that secondary thiol-based formulations remained relatively stable for up to 100 times longer than their primary thiol counterparts before gelation [1]. This dramatic difference is attributed to the reduced acidity and altered deprotonation kinetics of secondary vs. primary thiols, which retards premature anionic oligomerization during storage [1][2]. In the specific context of dodecanethiols, this suggests that dodecane-2-thiol-based formulations may offer substantially extended pot-life compared to equivalent 1-dodecanethiol-based systems, although direct isomer-specific validation is advised.

Formulation stability Shelf-life Thiol-ene resins

Polymer Film Water Absorption: Primary Thiol Films Absorb 1–3% More Water Than Secondary Thiol Films

Dynamic mechanical analysis combined with water sorption experiments on cross-linked thiol-ene polymer films demonstrated that primary thiol-based films absorbed 1–3% more water (by mass) than secondary thiol-based films, while glass transition temperatures remained within 1–2 °C across all substitution classes [1]. The reduced water uptake of secondary thiol networks is likely attributable to subtle differences in network architecture and free volume distribution arising from the steric influence of the α-methyl group adjacent to the thioether linkage. For applications in humid or aqueous environments, this suggests that dodecane-2-thiol-derived networks may exhibit superior moisture resistance compared to 1-dodecanethiol-derived networks.

Polymer network properties Water sorption Material science

Odor and Handling: Secondary Alkanethiols Reportedly Possess Less Offensive Odor Than Primary Counterparts

The pungent odor of low-molecular-weight thiols is a well-known industrial handling challenge. Secondary thiols are reported to possess less offensive odor than their primary thiol counterparts [1][2]. While no quantitative odor threshold data specific to dodecane-2-thiol were identified in the primary literature, the class-level observation is consistent with the general principle that steric hindrance around the –SH group reduces vapor-phase odor perception. For procurement decisions involving large-volume or open-handling scenarios, this qualitative difference may influence isomer selection when worker exposure and facility odor management are relevant constraints.

Occupational safety Industrial handling Thiol odor

Dodecane-2-thiol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Thiol-Michael Polymer Network Formulations Requiring Accelerated Cure Kinetics

When developing mercaptopropionate-based thiol-Michael polymer networks, formulators can leverage the up to 60% faster reaction rate of secondary thiols (vs. primary thiols) in propagation-limited systems to achieve shorter cure times [1]. Dodecane-2-thiol, as a secondary C12 alkanethiol, is positioned to deliver this kinetic advantage in coatings, adhesives, and sealants that employ thiol-Michael curing chemistry. The C12 chain length provides hydrophobicity comparable to 1-dodecanethiol while the secondary thiol group accelerates the rate-determining propagation step.

Long-Pot-Life Thiol-Ene Photopolymerization Resins

For industrial thiol-ene photopolymerization processes requiring extended working time—such as stereolithography, UV-curable coatings, or dental restorative materials—dodecane-2-thiol may enable formulations with up to 100-fold longer shelf stability than equivalent primary thiol-based formulations [2]. The intermediate polymerization rate of secondary thiols (between the fastest primary and slowest tertiary) further supports controlled cure profiles without the viscosity instability that plagues primary thiol resin storage [2][3].

Moisture-Resistant Polymer Networks for Encapsulation and Barrier Coatings

Where thiol-ene networks are used as electronic encapsulants or barrier coatings exposed to humid environments, the 1–3% lower equilibrium water absorption of secondary vs. primary thiol-derived films translates into quantifiably improved moisture resistance [3]. Dodecane-2-thiol can therefore be preferentially selected over 1-dodecanethiol when water uptake specifications are critical to end-use performance, without compromising glass transition temperature (Tg maintained within 1–2 °C of primary thiol networks) [3].

Gold Nanoparticle Passivation and Self-Assembled Monolayer (SAM) Studies Using Secondary Thiol Capping Ligands

Dodecanethiol (C₁₂H₂₅SH) is widely used as a capping ligand for gold nanoparticles, producing near-monodisperse particles in the 2–6 nm size range with well-defined surface plasmon resonance characteristics [4]. The secondary isomer dodecane-2-thiol introduces a steric perturbation at the gold–sulfur interface that may influence ligand packing density, exchange kinetics, and nanoparticle solubility compared to the primary isomer. Researchers investigating structure–property relationships in thiol-capped nanomaterial systems can use dodecane-2-thiol as a structurally defined comparator to probe how α-methyl substitution adjacent to the metal-binding sulfur affects colloidal stability and surface chemistry [4].

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